molecular formula C25H32N4O6 B13136627 tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate

tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate

Cat. No.: B13136627
M. Wt: 484.5 g/mol
InChI Key: GISAAGWMPVGDCC-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a bis(phenylmethoxycarbonylamino)methylideneamino moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol or chloroform and catalysts to facilitate the reactions .

Chemical Reactions Analysis

tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate can be compared with other similar compounds such as:

  • tert-Butyl N-[3-(2-methoxyacetamido)propyl]carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl 2-(1-benzyl-4-piperidinyl)propylcarbamate

These compounds share similar structural features but differ in their functional groups and specific applications. The unique bis(phenylmethoxycarbonylamino)methylideneamino moiety in this compound distinguishes it from other carbamates, providing it with unique chemical properties and reactivity .

Properties

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate

InChI

InChI=1S/C25H32N4O6/c1-25(2,3)35-22(30)27-16-10-15-26-21(28-23(31)33-17-19-11-6-4-7-12-19)29-24(32)34-18-20-13-8-5-9-14-20/h4-9,11-14H,10,15-18H2,1-3H3,(H,27,30)(H2,26,28,29,31,32)

InChI Key

GISAAGWMPVGDCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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